Cas no 1164466-58-3 ((2E)-3-(5-chlorothiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile)
1164466-58-3 structure
Product Name:(2E)-3-(5-chlorothiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile
N.o CAS:1164466-58-3
MF:C18H16ClN3OS
MW:357.857141494751
CID:6328924
PubChem ID:1279987
Update Time:2024-01-14
(2E)-3-(5-chlorothiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile Propriedades químicas e físicas
Nomes e Identificadores
-
- 1164466-58-3
- (E)-3-(5-chlorothiophen-2-yl)-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile
- SMR000220637
- (2E)-3-(5-chlorothiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile
- (E)-3-(5-Chloro-thiophen-2-yl)-2-(4-phenyl-piperazine-1-carbonyl)-acrylonitrile
- CHEMBL1498661
- AKOS000330671
- HMS2571P24
- EN300-18223148
- MLS000331643
- 3-(5-chlorothiophen-2-yl)-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile
- Z57056253
-
- Inchi: 1S/C18H16ClN3OS/c19-17-7-6-16(24-17)12-14(13-20)18(23)22-10-8-21(9-11-22)15-4-2-1-3-5-15/h1-7,12H,8-11H2/b14-12+
- Chave InChI: SVEUVWYUJDLSIZ-WYMLVPIESA-N
- SMILES: ClC1=CC=C(/C=C(\C#N)/C(N2CCN(C3C=CC=CC=3)CC2)=O)S1
Propriedades Computadas
- Massa Exacta: 357.0702610g/mol
- Massa monoisotópica: 357.0702610g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 3
- Complexidade: 530
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4
- Superfície polar topológica: 75.6Ų
(2E)-3-(5-chlorothiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18223148-0.05g |
1164466-58-3 | 90% | 0.05g |
$246.0 | 2023-09-19 |
(2E)-3-(5-chlorothiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile Literatura Relacionada
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
1164466-58-3 ((2E)-3-(5-chlorothiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
CN Fornecedor
Reagente
Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel
Handan Zechi Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel